molecular formula C17H13N3O3 B12052286 6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Cat. No.: B12052286
M. Wt: 307.30 g/mol
InChI Key: BMBWBNQBESIBAK-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves the reaction of ethyl esters with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF). The reaction proceeds smoothly and generally yields good results .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The purification process may involve the use of activated carbon to remove impurities, although this can sometimes lead to complications such as deep-blue coloration .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds .

Scientific Research Applications

6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to affect the urinary function of the kidney, likely through its interaction with enzymes and receptors involved in diuretic processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets in the kidney sets it apart from other similar compounds .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-pyridin-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C17H13N3O3/c21-15-11-5-3-4-10-7-9-20(14(10)11)17(23)13(15)16(22)19-12-6-1-2-8-18-12/h1-6,8,21H,7,9H2,(H,18,19,22)

InChI Key

BMBWBNQBESIBAK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC=N4)O

Origin of Product

United States

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